N-(2-oxocyclopentyl)prop-2-enamide N-(2-oxocyclopentyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2150271-57-9
VCID: VC11517359
InChI: InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11)
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

N-(2-oxocyclopentyl)prop-2-enamide

CAS No.: 2150271-57-9

Cat. No.: VC11517359

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-(2-oxocyclopentyl)prop-2-enamide - 2150271-57-9

Specification

CAS No. 2150271-57-9
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name N-(2-oxocyclopentyl)prop-2-enamide
Standard InChI InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11)
Standard InChI Key IZXUJAXRULOFIX-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)NC1CCCC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

N-(2-Oxocyclopentyl)prop-2-enamide is defined by the molecular formula C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2, corresponding to a molecular weight of 153.18 g/mol. The IUPAC name underscores its cyclopentyl backbone (2-oxocyclopentyl) and acrylamide moiety (prop-2-enamide). Key identifiers include:

PropertyValue
CAS No.2150271-57-9
Canonical SMILESC=CC(=O)NC1CCCC1=O
InChI KeyIZXUJAXRULOFIX-UHFFFAOYSA-N
Purity95%

The compound’s structure combines a five-membered cyclopentane ring with a ketone at the 2-position and an acrylamide group attached to the nitrogen atom.

Hypothetical Synthesis Pathways

Schotten-Baumann Amidation

The Schotten-Baumann reaction, widely used for amide synthesis , could theoretically produce N-(2-oxocyclopentyl)prop-2-enamide. A proposed pathway involves:

  • Reactant Preparation:

    • Amine Component: 2-Aminocyclopentanone.

    • Acyl Chloride: Acryloyl chloride (prop-2-enoyl chloride).

  • Reaction Conditions:

    • Base: Aqueous Na2CO3\text{Na}_2\text{CO}_3 or K2CO3\text{K}_2\text{CO}_3.

    • Solvent: Tetrahydrofuran (THF) or dichloromethane.

    • Temperature: 0–25°C (ice bath to room temperature).

Reaction Equation:

2-Aminocyclopentanone+Acryloyl ChlorideBaseN-(2-Oxocyclopentyl)Prop-2-Enamide+HCl\text{2-Aminocyclopentanone} + \text{Acryloyl Chloride} \xrightarrow{\text{Base}} \text{N-(2-Oxocyclopentyl)Prop-2-Enamide} + \text{HCl}

Challenges and Optimization

  • Steric Hindrance: The cyclopentyl ring may impede nucleophilic attack by the amine.

  • Competitive Reactions: The ketone group could undergo undesired side reactions (e.g., enolization).

  • Yield Improvement: Strategies might include slow addition of acyl chloride, excess base to neutralize HCl\text{HCl}, and low-temperature conditions .

Future Research Directions

Synthesis Optimization

  • Catalytic Methods: Explore organocatalysts or transition-metal catalysts to enhance yield.

  • Green Chemistry: Use ionic liquids or microwave-assisted synthesis to reduce waste.

Property Characterization

  • Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

  • Solubility Profile: Test in polar (water, DMSO) and nonpolar (hexane, toluene) solvents.

Application-Driven Studies

  • Polymer Synthesis: Investigate copolymerization with styrene or methyl methacrylate.

  • Biological Screening: Assess toxicity, antimicrobial, and anticancer activity in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator